3-Hydroxy Ropivacaine is produced through the metabolic pathway of Ropivacaine, primarily via cytochrome P450 enzymes, particularly CYP1A2. This metabolite retains some pharmacological activity, although it is generally less potent than its parent compound, Ropivacaine. The chemical classification of 3-Hydroxy Ropivacaine falls under the category of piperidinecarboxamides, sharing structural similarities with other local anesthetics.
The synthesis of 3-Hydroxy Ropivacaine occurs naturally within the body as a result of the metabolism of Ropivacaine. The primary synthetic pathway involves:
This metabolic process can be influenced by various factors such as genetic polymorphisms in the CYP1A2 gene and interactions with other drugs that may inhibit or induce this enzyme.
The molecular structure of 3-Hydroxy Ropivacaine can be described as follows:
The molecule features a piperidine ring, which is characteristic of many local anesthetics, along with a dimethylphenyl group. The hydroxyl group (-OH) is positioned at the 3-position on the aromatic ring, which plays a crucial role in its pharmacokinetic properties.
3-Hydroxy Ropivacaine participates in several chemical reactions primarily related to its metabolism and elimination:
The mechanism of action for 3-Hydroxy Ropivacaine largely mirrors that of its parent compound, Ropivacaine:
Studies indicate that while it has some activity, its efficacy is significantly lower compared to Ropivacaine itself .
The physical and chemical properties of 3-Hydroxy Ropivacaine include:
These properties influence the drug's absorption, distribution, metabolism, and excretion characteristics.
3-Hydroxy Ropivacaine has several scientific applications:
3-Hydroxy Ropivacaine (CAS Registry Number: 163589-30-8) is a monohydroxylated metabolite of the local anesthetic ropivacaine. Its systematic IUPAC name is (2S)-N-(3-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, reflecting its precise atomic connectivity and stereochemical orientation. The molecule retains the chiral center of the parent compound at the C2 position of the piperidine ring, preserving the (S)-(-) enantiomeric configuration that is pharmacologically critical. This stereospecificity distinguishes it from racemic bupivacaine metabolites and contributes to its specific biochemical interactions [3] [8].
The structural modification occurs via aromatic hydroxylation at the meta position (C3) of the xylidine ring, introducing a polar phenolic hydroxyl group. This modification significantly alters the electronic distribution and hydrogen-bonding capacity compared to the parent ropivacaine. Crystallographic analyses confirm that the hydroxyl group adopts an orientation perpendicular to the aromatic plane, facilitating interactions with metabolic enzymes and conferring increased water solubility. Mass spectrometry studies reveal characteristic fragmentation patterns, with the most abundant transition observed at m/z 291.0 → 126.0 during multiple reaction monitoring (MRM) analyses, serving as a diagnostic tool for identification [2] [5] [7].
Table 1: Atomic Characterization of 3-Hydroxy Ropivacaine
Component | Structural Feature | Biological Significance |
---|---|---|
Piperidine ring | Chiral center at C2 (S-configuration) | Preserves enantioselective protein binding |
Xylidine moiety | Hydroxylation at C3 position | Enhances hydrophilicity and metabolic clearance |
Propyl side chain | N-linked alkyl group (C3H7) | Maintains moderate lipid solubility |
Amide bond | Connects piperidine and xylidine rings | Provides structural rigidity and hydrogen-bonding site |
3-Hydroxy Ropivacaine exhibits distinct physical characteristics that influence its analytical detection and metabolic behavior. It presents as an off-white to pale yellow solid with a measured melting point range of 171–173°C, notably higher than ropivacaine hydrochloride (147–150°C), indicating enhanced crystalline stability due to hydrogen-bonding capacity of the phenolic group. The predicted boiling point is 447.9±45.0°C under standard atmospheric pressure, though thermal decomposition may occur near this temperature [3].
Solubility profiles demonstrate marked polarity-dependent behavior: it is sparingly soluble in water (<1 mg/mL) but shows improved solubility in organic solvents like chloroform (slight solubility upon sonication) and methanol. Partition coefficient studies (logP ≈ 1.8) confirm reduced lipophilicity compared to ropivacaine (logP ≈ 2.9), aligning with its accelerated renal elimination. The molecule's pKa of 10.23±0.23 reflects the weakly acidic phenolic proton, which remains predominantly unionized at physiological pH (7.4), influencing protein-binding characteristics. Density functional theory calculations predict a density of 1.111±0.06 g/cm³, consistent with its crystalline packing efficiency [3] [7].
Phase I metabolism of ropivacaine generates several structurally distinct metabolites, among which 3-Hydroxy Ropivacaine predominates in humans, constituting approximately 37% of urinary metabolites. Cytochrome P450 isoform specificity governs metabolite formation: CYP1A2 exclusively mediates 3-hydroxylation, whereas CYP3A4 catalyzes N-dealkylation to 2',6'-pipecoloxylidide (PPX) and 4-hydroxylation. This enzymatic divergence explains interpatient metabolic variability influenced by CYP1A2 inductors or inhibitors [4] [8].
Table 2: Comparative Analysis of Ropivacaine Metabolites
Parameter | Ropivacaine | 3-Hydroxy Ropivacaine | 4-Hydroxy Ropivacaine | 2',6'-Pipecoloxylidide (PPX) |
---|---|---|---|---|
Molecular Weight | 274.40 g/mol | 290.40 g/mol | 290.40 g/mol | 220.32 g/mol |
Primary Enzyme | N/A | CYP1A2 | CYP3A4 | CYP3A4 |
Relative Potency* | 1.0 (reference) | 0.2 | 0.15 | 0.1 |
Urinary Excretion | <1% unchanged | ~37% of metabolites | ~4% of metabolites | ~1% of metabolites |
Protein Binding | 94% (AGP-dependent) | 85-90% | 80-85% | <50% |
* Relative local anesthetic potency in nerve conduction studies
Chromatographic separation reveals distinct retention behaviors: under reversed-phase UPLC conditions (C18 column, acetonitrile/ammonium acetate gradient), 3-Hydroxy Ropivacaine elutes at 1.8 minutes compared to 2.2 minutes for ropivacaine, demonstrating increased hydrophilicity. Detection limits in biological matrices differ significantly—0.2 ng/mL for 3-Hydroxy Ropivacaine versus 0.5 ng/mL for PPX in cerebrospinal fluid—reflecting variable analytical sensitivities. Unlike PPX, which crosses the blood-brain barrier readily, 3-Hydroxy Ropivacaine exhibits restricted CNS penetration due to its polar surface area (62 Ų versus 38 Ų for ropivacaine) [2] [5] [7].
Synthetic modification of 3-Hydroxy Ropivacaine focuses on enhancing its analytical utility or exploring structure-activity relationships. Acyl derivatives (e.g., acetate esters) serve as volatile analogs for gas chromatographic analysis, while methoxy derivatives facilitate nuclear magnetic resonance studies by simplifying aromatic proton signals. Bromination at the C5 position produces a halogenated analog used as an internal standard in mass spectrometry due to its distinctive isotopic pattern [3] [7].
Stereochemical investigations confirm that the (S)-configuration at the piperidine ring is preserved during hepatic metabolism without racemization. The (R)-3-Hydroxy Ropivacaine enantiomer, synthesized for comparative studies, shows 5-fold lower affinity for sodium channels (IC₅₀ = 15 µM versus 3 µM for the natural (S)-metabolite) in patch-clamp experiments. Molecular docking simulations attribute this difference to suboptimal binding in the local anesthetic receptor cleft of voltage-gated sodium channels when the chiral center is inverted [4] [7].
Table 3: Synthetic Derivatives of 3-Hydroxy Ropivacaine
Derivative | Structural Modification | Primary Application |
---|---|---|
3-Acetoxy Ropivacaine | Esterification of phenolic OH | GC-MS analysis; enhanced volatility |
5-Bromo-3-OH Ropivacaine | Electrophilic bromination at C5 | Internal standard for LC-MS/MS (isotopic pattern) |
3-Methoxy Ropivacaine | Methyl ether formation | NMR conformational studies (simplified spectra) |
(R)-3-Hydroxy Ropivacaine | Enantiomeric synthesis | Mechanistic studies of stereoselective activity |
Commercial availability remains limited due to synthetic complexity, with current pricing at approximately $1165/100mg from specialty suppliers. The synthetic route typically begins with protected 3-hydroxy-2,6-xylidine, followed by enantioselective coupling with N-propylpipecolyl chloride and catalytic deprotection. Total yields range from 45–60%, with the hydroxylation step constituting the major bottleneck (25% yield in microbial oxidation alternatives) [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7